molecular formula C13H20N2O B12558145 1-(4-propoxyphenyl)Piperazine

1-(4-propoxyphenyl)Piperazine

Cat. No.: B12558145
M. Wt: 220.31 g/mol
InChI Key: KYXWZZDYCRFDQX-UHFFFAOYSA-N
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Description

1-(4-Propoxyphenyl)Piperazine is a chemical compound belonging to the piperazine family, characterized by a piperazine ring substituted with a 4-propoxyphenyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Propoxyphenyl)Piperazine can be synthesized through various methods. One common approach involves the reaction of 1-(4-bromophenyl)piperazine with propyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Propoxyphenyl)Piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Propoxyphenyl)Piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex piperazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in the treatment of various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-propoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to physiological effects. For example, it may interact with serotonin receptors, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)piperazine: Similar structure but with a methoxy group instead of a propoxy group.

    1-(4-Ethoxyphenyl)piperazine: Contains an ethoxy group instead of a propoxy group.

    1-(4-Butoxyphenyl)piperazine: Features a butoxy group in place of the propoxy group.

Uniqueness: 1-(4-Propoxyphenyl)Piperazine is unique due to its specific propoxy substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This uniqueness can result in different biological activities and therapeutic potentials compared to its analogs .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-(4-propoxyphenyl)piperazine

InChI

InChI=1S/C13H20N2O/c1-2-11-16-13-5-3-12(4-6-13)15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3

InChI Key

KYXWZZDYCRFDQX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2CCNCC2

Origin of Product

United States

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